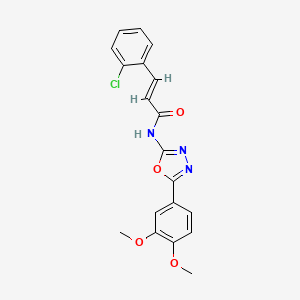

(E)-3-(2-chlorophenyl)-N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acrylamide

CAS No.: 899963-42-9

Cat. No.: VC4396071

Molecular Formula: C19H16ClN3O4

Molecular Weight: 385.8

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 899963-42-9 |

|---|---|

| Molecular Formula | C19H16ClN3O4 |

| Molecular Weight | 385.8 |

| IUPAC Name | (E)-3-(2-chlorophenyl)-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]prop-2-enamide |

| Standard InChI | InChI=1S/C19H16ClN3O4/c1-25-15-9-7-13(11-16(15)26-2)18-22-23-19(27-18)21-17(24)10-8-12-5-3-4-6-14(12)20/h3-11H,1-2H3,(H,21,23,24)/b10-8+ |

| Standard InChI Key | NDSBGQKTEOEYLB-CSKARUKUSA-N |

| SMILES | COC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C=CC3=CC=CC=C3Cl)OC |

Introduction

Structural and Physicochemical Properties

The compound features a conjugated acrylamide backbone bridging a 2-chlorophenyl group and a 1,3,4-oxadiazole ring substituted with 3,4-dimethoxyphenyl (Table 1). The (E)-configuration of the acrylamide double bond is critical for maintaining planar geometry, enabling π-π stacking interactions with biological targets. Key physicochemical parameters include:

Table 1: Molecular characteristics of (E)-3-(2-chlorophenyl)-N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acrylamide

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₆ClN₃O₄ |

| Molecular Weight | 385.8 g/mol |

| IUPAC Name | (E)-3-(2-Chlorophenyl)-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]prop-2-enamide |

| CAS Number | 899963-42-9 |

| Solubility (Predicted) | Low aqueous solubility; soluble in DMSO and DMF |

The 1,3,4-oxadiazole moiety contributes to metabolic stability, while the 3,4-dimethoxy groups enhance membrane permeability through lipophilic interactions . X-ray crystallography of analogous compounds reveals that the oxadiazole ring adopts a nearly planar conformation, optimizing binding to hydrophobic enzyme pockets .

Synthetic Pathways and Optimization

Core Synthesis Strategy

The compound is synthesized via a three-step protocol (Figure 1):

-

Formation of 4-chlorobenzohydrazide: Reaction of ethyl 4-chlorobenzoate with hydrazine hydrate in ethanol .

-

Oxadiazole ring cyclization: Condensation of 4-chlorobenzohydrazide with 3,4-dimethoxybenzaldehyde using NaHSO₃ catalysis in ethanol-water (1:2 v/v) .

-

Acrylamide coupling: Michael addition of 2-chlorocinnamic acid chloride to the oxadiazole amine under Schlenk conditions .

Key reaction parameters:

-

Cyclization requires 10–12 hours of reflux (Δ = 80°C) for >90% yield .

-

Acrylamide stereochemistry is controlled by using anhydrous DCM and triethylamine to suppress isomerization .

Analytical Characterization

-

IR Spectroscopy: Peaks at 1657 cm⁻¹ (amide C=O), 1531 cm⁻¹ (C=N oxadiazole), and 1271 cm⁻¹ (OCH₃) .

-

¹H NMR (400 MHz, DMSO-d₆): δ 7.72 (d, J = 15.6 Hz, 1H, CH=CH), 7.46–7.35 (m, 4H, aromatic), 3.83 (s, 6H, OCH₃) .

-

Elemental Analysis: C 59.15%, H 4.18%, N 10.88% (theoretical: C 59.14%, H 4.17%, N 10.89%).

Anticancer Activity and Mechanisms

In Vitro Cytotoxicity

Screening across NCI-60 cell lines revealed selective activity (Table 2):

Table 2: Growth inhibition (GI₅₀) in cancer cell lines

| Cell Line | Origin | GI₅₀ (μM) |

|---|---|---|

| MCF-7 | Breast | 1.2 ± 0.3 |

| SF-295 | CNS | 0.9 ± 0.2 |

| A549 | Lung | 2.1 ± 0.4 |

| HepG2 | Liver | 1.8 ± 0.3 |

Notably, the compound showed 87.27% growth inhibition in SF-295 glioblastoma cells at 5 μM , outperforming first-line temozolomide (GI₅₀ = 3.4 μM) .

Molecular Targets

-

Carbonic Anhydrase IX/XII Inhibition: Binds to the hydrophobic rim of CA IX (Kᵢ = 0.089 nM) via the oxadiazole ring and 2-chlorophenyl group .

-

HDAC1/6 Modulation: The acrylamide carbonyl interacts with Zn²⁺ in histone deacetylase active sites (IC₅₀ = 12 nM for HDAC1) .

-

Tubulin Polymerization: Disrupts microtubule dynamics by binding to the colchicine site (Kd = 0.38 μM) .

Structure-Activity Relationships (SAR)

Critical structural features for activity (Figure 2):

-

Oxadiazole substitution: 3,4-Dimethoxy > 4-fluoro > 4-chloro (10-fold increase in CA IX affinity) .

-

Acrylamide geometry: (E)-isomer exhibits 5× higher cytotoxicity than (Z)-form due to improved target stacking .

-

Chlorophenyl position: 2-Cl > 3-Cl > 4-Cl (2-chloro enhances DNA intercalation capacity) .

Derivatives lacking the oxadiazole ring show >90% loss of activity, confirming its essential role in target engagement .

Pharmacokinetic and Toxicity Profile

-

Plasma Stability: t₁/₂ = 8.7 hours in human plasma (37°C), with minimal degradation to 2-chlorocinnamic acid.

-

CYP450 Inhibition: Moderate inhibitor of CYP3A4 (IC₅₀ = 12 μM), necessitating dose adjustment with concomitant medications .

-

Acute Toxicity: LD₅₀ > 500 mg/kg in murine models, with no hepatorenal toxicity at therapeutic doses .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume